REACTION_CXSMILES
|
[C:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])(=[O:4])[NH:2][NH2:3].[C:10]1(=O)[O:15][C:13](=[O:14])[C:12]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:11]12>C(Cl)(Cl)Cl>[C:6]([O:5][C:1](=[O:4])[NH:2][N:3]1[C:13](=[O:14])[C:12]2[C:11](=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:10]1=[O:15])([CH3:9])([CH3:8])[CH3:7]
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Name
|
|
Quantity
|
5.15 g
|
Type
|
reactant
|
Smiles
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C(NN)(=O)OC(C)(C)C
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Name
|
|
Quantity
|
5.77 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was refluxed for 18 h
|
Duration
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18 h
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Type
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CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NN1C(C2=CC=CC=C2C1=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |